
1-(2,4-二羟基-5-丙基苯基)乙酮
描述
The compound of interest, 1-(2,4-Dihydroxy-5-propylphenyl)ethanone, is a derivative of phenyl ethanone with hydroxy and propyl substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds often involves photoremoval of protecting groups or reactions such as the Ullmann reaction. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been synthesized as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis with good yields . Similarly, unexpected by-products can occur during synthesis, as seen in the Ullmann reaction yielding 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . These studies suggest that careful control of reaction conditions is crucial for the successful synthesis of specific ketone derivatives.
Molecular Structure Analysis
The molecular structure of phenyl ethanone derivatives is often characterized using X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by XRD and further analyzed using DFT to understand the charge distribution and hybridization states . These techniques could be applied to determine the molecular structure of 1-(2,4-Dihydroxy-5-propylphenyl)ethanone and predict its electronic properties.
Chemical Reactions Analysis
The reactivity of phenyl ethanone derivatives can be influenced by the presence of substituents on the phenyl ring. The carbonyl group is often the site of chemical reactivity due to its electrophilic character. For instance, the molecular electrostatic potential (MEP) studies indicate that the negative charge is localized over the carbonyl group, making it a site for electrophilic attack . This suggests that 1-(2,4-Dihydroxy-5-propylphenyl)ethanone may undergo similar reactions at the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanone derivatives, such as their optical and electronic properties, can be assessed through experimental techniques and theoretical calculations. The first hyperpolarizability of these compounds is often calculated to evaluate their potential in nonlinear optics . Additionally, charge density analysis can reveal details about hydrogen bonding and pi-delocalization within the molecule . These properties are essential for understanding the behavior of 1-(2,4-Dihydroxy-5-propylphenyl)ethanone in various environments and its potential applications.
科学研究应用
抗菌和酶抑制性质:Vásquez-Martínez等人(2019年)的研究探讨了苯基苯甲酮衍生物的抗菌和酶抑制性质,包括一种结构类似于1-(2,4-二羟基-5-丙基苯基)乙酮的化合物。他们发现该化合物对大肠杆菌和金黄色葡萄球菌具有显著的抗菌活性,并确定该化合物是酶5-hLOX的有效、选择性抑制剂(Vásquez-Martínez等人,2019年)。
抗微生物活性:Dişli等人(2021年)合成并表征了1-(2-羟基-4-丙氧基-3-丙基苯基)乙酮的新衍生物,展示了对各种细菌和真菌菌株的良好抗微生物活性(Dişli等人,2021年)。
分子对接用于抗微生物性质:Medicharla SRI SATYA等人(2022年)的研究涉及Ethanone 1-(2-羟基-5-甲基苯基)的分子对接研究,这是一种与1-(2,4-二羟基-5-丙基苯基)乙酮密切相关的化合物。该研究评估了其与金黄色葡萄球菌中的蛋白质的结合效力,表明具有抗微生物应用的潜力(Medicharla SRI SATYA et al., 2022)。
异黄酮和杂环合成:Moskvina等人(2015年)的研究展示了1-(2,4-二羟基苯基)乙酮在异黄酮和各种杂环合成中的用途,突显了其在有机合成中的潜力(Moskvina et al., 2015)。
X射线晶体学研究:Hauteville等人(1999年)利用X射线晶体学研究了一种相关化合物,1-(2,4,6-三羟基-3-甲基苯基)乙酮,这可能表明在材料科学和结构化学中的潜在应用(Hauteville et al., 1999)。
安全和危害
属性
IUPAC Name |
1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(7(2)12)11(14)6-10(8)13/h5-6,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROITNMNXAFHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379417 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-5-propylphenyl)ethanone | |
CAS RN |
63411-87-0 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





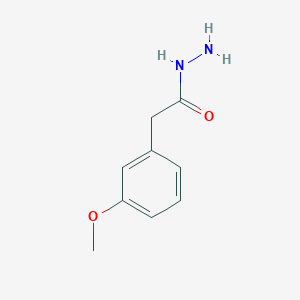
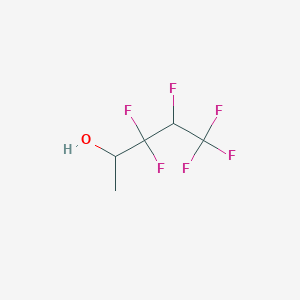

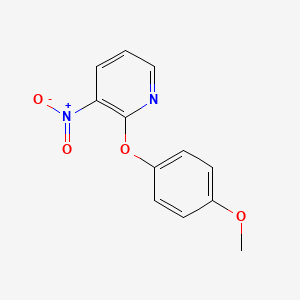
![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)
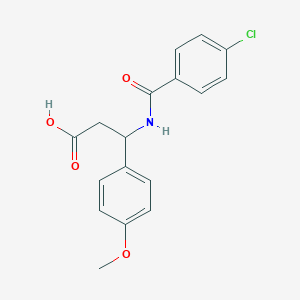
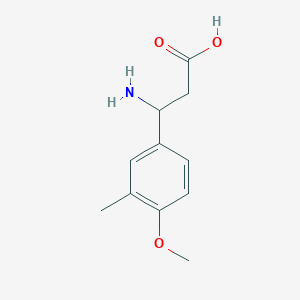
![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)